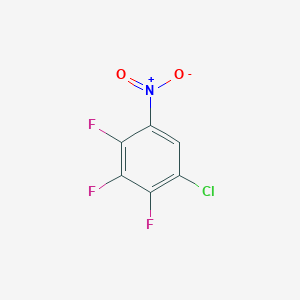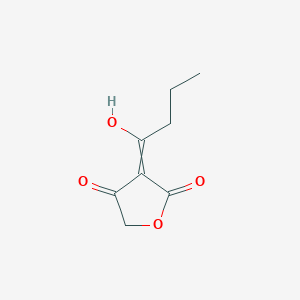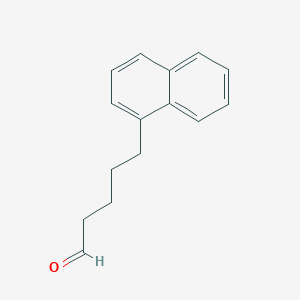
1-Chloro-2,3,4-trifluoro-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,3,4-trifluoro-5-nitrobenzene is an aromatic compound characterized by the presence of chlorine, fluorine, and nitro substituents on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3,4-trifluoro-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-chloro-2,3,4-trifluorobenzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration reactions, followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2,3,4-trifluoro-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1-chloro-2,3,4-trifluoro-5-aminobenzene.
Oxidation: Formation of various oxidized products, though less common.
Applications De Recherche Scientifique
1-Chloro-2,3,4-trifluoro-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Employed in studies involving enzyme inhibition and protein interactions due to its unique substituents.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism by which 1-chloro-2,3,4-trifluoro-5-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atoms can enhance binding affinity to biological targets through hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
- 1,2,4-Trifluoro-5-nitrobenzene
- 2,3,4-Trifluoronitrobenzene
- 3,4,5-Trifluoronitrobenzene
Comparison: 1-Chloro-2,3,4-trifluoro-5-nitrobenzene is unique due to the presence of both chlorine and multiple fluorine atoms, which impart distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its analogs .
Propriétés
Numéro CAS |
136053-12-8 |
|---|---|
Formule moléculaire |
C6HClF3NO2 |
Poids moléculaire |
211.52 g/mol |
Nom IUPAC |
1-chloro-2,3,4-trifluoro-5-nitrobenzene |
InChI |
InChI=1S/C6HClF3NO2/c7-2-1-3(11(12)13)5(9)6(10)4(2)8/h1H |
Clé InChI |
ZXUAGDIUXCTHMA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)F)F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]-](/img/structure/B14268639.png)
![3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal](/img/structure/B14268641.png)




![1,4-Didecyl-2,5-bis[4-(4-phenylphenyl)phenyl]benzene](/img/structure/B14268670.png)


![1-[(Naphthalen-1-yl)methyl]isoquinoline](/img/structure/B14268704.png)
![7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate](/img/structure/B14268707.png)
![Ethyl 9-ethyl-9H-pyrido[2,3-B]indole-3-carboxylate](/img/structure/B14268726.png)

![9,9-Dimethylbicyclo[6.1.0]nonane](/img/structure/B14268737.png)
